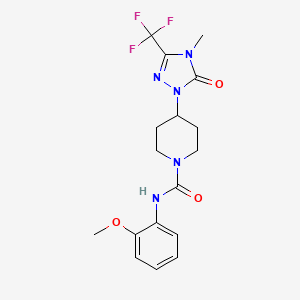![molecular formula C15H12N2O2S3 B2788830 Methyl 2-{[2-(methylsulfanyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate CAS No. 383146-97-2](/img/structure/B2788830.png)
Methyl 2-{[2-(methylsulfanyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-{[2-(methylsulfanyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate is an organic compound belonging to the class of thienopyrimidines. This class is known for its potential applications in medicinal chemistry due to its unique structural features that allow interactions with various biological targets. The compound features a combination of thieno[2,3-d]pyrimidine and benzenecarboxylate moieties, linked through sulfanyl groups, which contribute to its interesting chemical properties and potential biological activities.
Preparation Methods
The synthesis of Methyl 2-{[2-(methylsulfanyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate can be achieved through several synthetic routes:
Step 1:
Step 2: The sulfanyl substitution on the benzenecarboxylate can be achieved by reacting a suitable benzenecarboxylate derivative with a sulfide source like sodium sulfide.
Step 3: Finally, the two intermediates are coupled under appropriate conditions, such as using a coupling reagent like dicyclohexylcarbodiimide (DCC), to form the desired product.
Industrial production methods: might involve optimizing these laboratory conditions to improve yield and scalability, such as utilizing continuous flow reactors and efficient purification techniques.
Chemical Reactions Analysis
Methyl 2-{[2-(methylsulfanyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, particularly at the sulfanyl groups, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the thieno[2,3-d]pyrimidine ring or the benzenecarboxylate moiety, utilizing reducing agents like lithium aluminum hydride.
Substitution: Various nucleophilic or electrophilic substitution reactions can be performed on this compound, modifying its functional groups. Reagents like alkyl halides or acid chlorides are commonly used under mild conditions to achieve these transformations.
The major products formed from these reactions depend on the reaction conditions and reagents used, providing a wide array of derivatives for further study.
Scientific Research Applications
This compound has garnered interest in several fields due to its structural features:
Chemistry: It serves as a valuable intermediate in organic synthesis, enabling the construction of more complex molecules.
Biology: Researchers explore its potential as a bioactive molecule, particularly as a scaffold for designing enzyme inhibitors or receptor ligands.
Medicine: Preliminary studies suggest its use in developing new pharmaceuticals, targeting conditions like inflammation, cancer, or infectious diseases.
Mechanism of Action
The compound's mechanism of action involves its ability to interact with specific molecular targets, such as enzymes or receptors, due to its thienopyrimidine core. This interaction may lead to inhibition or activation of biological pathways, affecting cellular processes. The molecular targets and pathways involved vary depending on the specific application and compound derivatives being studied.
Comparison with Similar Compounds
When compared to similar thienopyrimidine derivatives, Methyl 2-{[2-(methylsulfanyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate stands out due to its dual sulfanyl linkage, which may enhance its binding affinity and selectivity for certain biological targets. Other similar compounds include:
Thieno[2,3-d]pyrimidine-4-yl sulfanyl derivatives without the benzenecarboxylate group.
Benzenecarboxylate derivatives with different heterocyclic cores.
These comparisons highlight the compound's uniqueness
Hope that covers all the bases!
Properties
IUPAC Name |
methyl 2-(2-methylsulfanylthieno[2,3-d]pyrimidin-4-yl)sulfanylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S3/c1-19-14(18)9-5-3-4-6-11(9)22-13-10-7-8-21-12(10)16-15(17-13)20-2/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJHPEDSNLFQQQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1SC2=NC(=NC3=C2C=CS3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2788747.png)
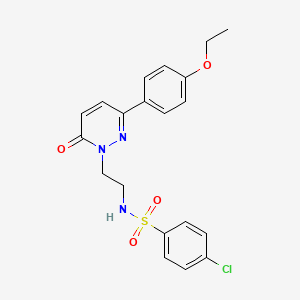
![(E)-4-(Dimethylamino)-N-[(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]but-2-enamide](/img/structure/B2788750.png)
![ethyl 2-(2-phenyl-2-(1H-pyrrol-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2788751.png)
![2-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)pyrimidine](/img/structure/B2788754.png)
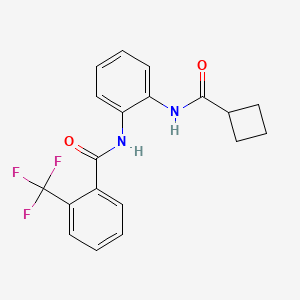
![N4-(4-chloro-2-methylphenyl)-N6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2788757.png)
![[3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2788758.png)


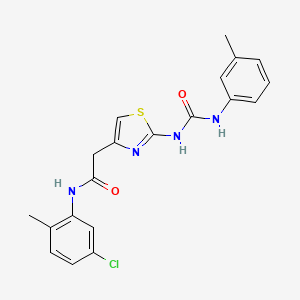
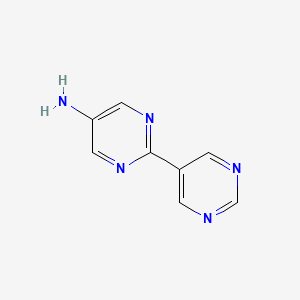
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N,1-dimethylpyrazole-4-sulfonamide](/img/structure/B2788768.png)
